Hepta-4,6-dienoic acid
CAS No.: 75283-35-1
Cat. No.: VC3260350
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75283-35-1 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | hepta-4,6-dienoic acid |
| Standard InChI | InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9) |
| Standard InChI Key | HHLIJJJAKAFXJB-UHFFFAOYSA-N |
| SMILES | C=CC=CCCC(=O)O |
| Canonical SMILES | C=CC=CCCC(=O)O |
Introduction
Chemical Identity and Structure
Identification Parameters
Hepta-4,6-dienoic acid is uniquely identified through various chemical identifiers and nomenclature systems. The compound is registered with CAS number 75283-35-1, providing a definitive reference point in chemical databases and literature . While "hepta-4,6-dienoic acid" represents its IUPAC name, it is also known by synonyms including "4,6-Heptadienoic acid" which appears in some chemical repositories .
The compound's structure can be represented through several chemical notation systems. Its standard SMILES notation is C=CC=CCCC(=O)O, which captures the conjugated diene system and terminal carboxylic acid . For more comprehensive structural representation, the InChI notation (InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)) and corresponding InChIKey (HHLIJJJAKAFXJB-UHFFFAOYSA-N) provide standardized identifiers for database searching and compound verification .
Molecular Structure
The chemical structure of hepta-4,6-dienoic acid features a linear seven-carbon backbone with a carboxylic acid group (-COOH) at one terminus. The molecule contains two double bonds in conjugation, specifically at positions 4,5 and 6,7 of the carbon chain. This conjugated diene system creates a region of extended π-electron delocalization, influencing both the electronic properties and reactivity of the molecule.
Physical and Chemical Properties
Physical Properties
Hepta-4,6-dienoic acid exhibits physical properties consistent with its molecular structure as a medium-chain unsaturated carboxylic acid. Table 1 presents the comprehensive physical properties compiled from available data sources.
Table 1: Physical Properties of Hepta-4,6-dienoic Acid
The relatively high boiling point (237.5°C) reflects the presence of the carboxylic acid group, which facilitates hydrogen bonding and increases intermolecular attractions . The compound's moderate LogP value (1.59340) indicates balanced lipophilic and hydrophilic characteristics, suggesting potential compatibility with both aqueous and organic systems .
Chemical Properties
The chemical behavior of hepta-4,6-dienoic acid is predominantly influenced by two key structural features: the carboxylic acid group and the conjugated diene system. Each contributes distinct reactivity patterns that define the compound's chemical profile.
The carboxylic acid functionality exhibits typical acidic properties, enabling reactions such as:
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Deprotonation to form carboxylate salts
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Esterification with alcohols
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Formation of acid derivatives (amides, anhydrides, acid chlorides)
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Reduction to alcohols or aldehydes
The conjugated diene system provides sites for various addition reactions, potentially including:
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Diels-Alder cycloadditions (as a diene component)
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Michael additions with electron-deficient olefins
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Electrophilic additions (halogenation, hydrohalogenation)
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Pericyclic reactions (electrocyclic processes, sigmatropic rearrangements)
The conjugation between the double bonds affects electron distribution throughout the molecule, potentially influencing the acidity of the carboxylic group relative to its saturated counterparts. This electronic communication may also impact the reactivity and selectivity patterns observed in various transformations.
Synthesis and Preparation
Laboratory Synthesis
While the search results do not provide specific synthetic protocols for hepta-4,6-dienoic acid, they reference literature that may contain relevant synthetic approaches. Two significant publications are mentioned:
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Baillie, Lynn C. et al. in Journal of the Chemical Society - Perkin Transactions 1 (1998)
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Hudlicky, Tomas et al. in Journal of Organic Chemistry (1980)
Based on general principles of organic synthesis and information about related compounds, potential synthetic routes might include:
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Oxidation of corresponding aldehydes or primary alcohols
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Chain extension of shorter unsaturated carboxylic acids
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Olefination reactions to install the diene system
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Palladium-catalyzed coupling reactions
For related compounds like 2-ethylidenehepta-4,6-dienoic acid, co-oligomerization reactions involving butadiene and carbon dioxide have been employed, typically using tertiary phosphine-palladium complexes as catalysts under mild conditions. Similar approaches might be applicable for hepta-4,6-dienoic acid synthesis, with appropriate modifications to account for structural differences.
Purification and Analysis
Standard purification techniques applicable to unsaturated carboxylic acids would likely be suitable for hepta-4,6-dienoic acid, including:
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Column chromatography (silica gel with appropriate solvent systems)
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Recrystallization from suitable solvents
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Distillation (potentially under reduced pressure to avoid thermal decomposition)
Analytical confirmation of structure and purity would typically involve spectroscopic methods such as:
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NMR spectroscopy (¹H and ¹³C) to confirm the presence and geometry of the conjugated double bonds
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Infrared spectroscopy to identify the carboxylic acid functionality
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Mass spectrometry to confirm the molecular weight (expected m/z of 126)
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Elemental analysis to verify composition
Applications and Biological Activities
Synthetic Applications
The unique structural features of hepta-4,6-dienoic acid suggest potential applications in organic synthesis, particularly:
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As a building block for natural product synthesis
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In Diels-Alder reactions, leveraging the conjugated diene system
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As a precursor for polymers and materials with unique properties
Information about related compounds suggests applications in telomerization reactions involving butadiene, where palladium-phosphine complexes serve as catalysts to produce valuable intermediates such as octadienyl esters and lactones.
Biological Properties
Future Research Directions
Several promising avenues for future research on hepta-4,6-dienoic acid include:
Synthetic Methodology Development
Development of efficient, stereoselective synthetic routes represents an important research opportunity. Particularly valuable would be methods that:
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Provide control over double bond geometry (E/Z selectivity)
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Utilize sustainable starting materials
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Operate under mild conditions
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Scale effectively for larger preparations
Biological Activity Screening
Systematic evaluation of potential biological activities could include:
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Antimicrobial properties assessment
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Investigation of interactions with cellular membranes
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Evaluation of potential antioxidant or pro-oxidant effects
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Structure-activity relationship studies with structural analogs
Materials Science Applications
The unique structural features of hepta-4,6-dienoic acid suggest potential applications in materials science, particularly:
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As monomers for specialized polymers
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In the development of bio-based materials
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For surface modification applications
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As components in functional nanomaterials
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